1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide
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Overview
Description
1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a piperidine carboxamide moiety, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the piperidine carboxamide. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. For instance, the Suzuki-Miyaura coupling reaction is commonly employed to form the carbon-carbon bonds in the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially on the chlorophenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Exhibits anticancer properties.
Uniqueness
1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H23ClN6O2 |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H23ClN6O2/c26-20-4-1-3-19(15-20)22-30-25(34-31-22)21-5-2-10-28-23(21)32-13-8-18(9-14-32)24(33)29-16-17-6-11-27-12-7-17/h1-7,10-12,15,18H,8-9,13-14,16H2,(H,29,33) |
InChI Key |
SOHDZOKUQCPBRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=NC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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